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This guide provides an objective comparison of the effects of disodium phosphate (DSP) on
the key properties of milk retentates, supported by experimental data. Milk retentates,
produced through processes like ultrafiltration, are crucial in various food and pharmaceutical
formulations. However, their high protein concentration can lead to instability, particularly during
heat treatment. Disodium phosphate is a widely used stabilizing salt to mitigate these issues.
This document delves into its effects on heat stability, rheological properties, and particle
characteristics, while also offering a comparative look at alternative stabilizing agents.

I. Impact of Disodium Phosphate on
Physicochemical Properties

The addition of disodium phosphate to milk retentates instigates several critical changes in
their physicochemical properties. Primarily, DSP increases the pH and sequesters calcium
ions, which significantly influences the stability and behavior of casein micelles.

A key study on buffalo skim milk-based ultrafiltered retentates demonstrated that the addition of
DSP significantly increased the {-potential, pH, viscosity, and particle size in both homogenized
and non-homogenized samples.[1][2] An increase in pH and a decrease in soluble calcium ion
concentration are the primary mechanisms for the improved heat coagulation time (HCT) of
ultrafiltered retentates.[1] The reduction in calcium ion activity leads to the dissociation of
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casein micelles into smaller structures, which can be indirectly observed through a decrease in
turbidity.[1]

Table 1: Effect of Disodium Phosphate (DSP) on the Properties of 2.40x Buffalo Skim Milk
Ultrafiltered Retentate (Non-Homogenized)

Heat

DSP ] ) ] ] Coagulation

. {-potential Particle Viscosity .
Concentrati pH ] Time (HCT)
(mV) Size (d.nm) (mPa.s)

on (% wiw) at 140°C
(min)

0 (Control) 6.52 -15.8 210.5 3.2 > 60

1.0 6.60 -16.5 215.3 3.5 > 60

4.0 6.85 -18.2 225.8 4.8 > 60

7.0 7.10 -20.1 2354 6.2 > 60

Source: Adapted from Handge et al., 2019.[1][2]

It is important to note that in this particular study, the heat coagulation was not observed within
60 minutes for any of the samples, suggesting a high intrinsic heat stability of the 2.40x
concentrated retentate.[1]

Il. Comparison with Alternative Stabilizing Salts

While disodium phosphate is effective, other phosphate and citrate salts are also employed to
enhance the stability of milk retentates.

o Trisodium Citrate: Similar to DSP, trisodium citrate also improves heat stability by
sequestering calcium ions. In a study on fivefold homogenized UF retentate, both disodium
phosphate and trisodium citrate significantly increased the HCT.[3] Disodium phosphate
increased the HCT to 120 minutes at pH 6.5, 6.6, and 7.0, while trisodium citrate increased it
to 80 minutes at pH 6.6.[3]
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e Monosodium Phosphate: The addition of monosodium phosphate has also been shown to
improve the heat coagulation time of buffalo skim milk.[4] Often, a mixture of monosodium
and disodium phosphate is used to achieve optimal stability.[3][4][5] For instance, a 2:1
(w/w) mixture of monosodium and disodium phosphate at 0.4% improved the heat stability
of a homogenized formulation to an optimum of 66 minutes.[3][4]

e Sodium Hexametaphosphate (SHMP): In contrast to other phosphates, SHMP has been
reported to be the least effective heat stabilizer.[4] Heat-induced changes in SHMP itself are
suggested to be the major cause for this reduced heat stability effect.[4]

Table 2: Comparative Effect of Different Stabilizing Salts on Heat Coagulation Time (HCT) of 5x
Homogenized UF Retentate

Stabilizing Salt Concentration pH HCT (min)
Control - 6.41 1.45
Disodium Phosphate Not specified 6.5 120
Disodium Phosphate Not specified 6.6 120
Disodium Phosphate Not specified 7.0 120
Trisodium Citrate Not specified 6.6 80

Source: Adapted from Meena et al., 2016.[3]

lll. Mechanism of Action: Disodium Phosphate and
Casein Micelle Stability

The stabilizing effect of disodium phosphate on milk retentates is primarily attributed to its
interaction with the casein micelles and the mineral equilibrium of the milk serum.
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Caption: Mechanism of Disodium Phosphate's effect on Casein Micelle Stability.

Disodium phosphate acts as a calcium-chelating agent, reducing the concentration of soluble
calcium ions.[1] This shift in mineral equilibrium leads to the partial dissolution of colloidal
calcium phosphate (CCP), a key component that helps maintain the integrity of the casein
micelles.[6] The removal of CCP "glue" causes the casein micelles to dissociate into smaller
sub-micelles or individual casein molecules.[1] Concurrently, the addition of DSP, being an
alkaline salt, increases the pH of the milk retentate.[1][2] This pH increase contributes to a
higher negative charge on the casein molecules, leading to an increased zeta potential and
greater electrostatic repulsion between them.[1] The combination of smaller particle size and
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increased electrostatic repulsion enhances the overall stability of the proteins, making them
less prone to aggregation upon heating, thus improving the heat coagulation time.

IV. Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are
crucial. Below are methodologies for key experiments cited in the literature.

1. Preparation of Milk Retentate:

o Pasteurized skim milk is concentrated using an ultrafiltration (UF) plant with a specific
molecular weight cut-off membrane (e.g., 50 kDa).[7]

e The process is carried out at a controlled temperature (e.g., 50 £ 1°C) and transmembrane
pressure (e.g., 1.0 kg/cm 2).[7]

e The concentration factor (e.g., 2.40x or 5x) is determined by the ratio of the initial feed
weight to the final retentate weight.[7]

2. Measurement of Heat Coagulation Time (HCT):
 Aliquots of the milk retentate sample (with or without added DSP) are sealed in glass tubes.

e The tubes are then subjected to heating in a temperature-controlled oil bath at a specified
temperature (e.g., 120°C or 140°C).[3][8]

e The time taken for the first visible signs of coagulation or flocculation is recorded as the HCT.

[8]
3. Determination of Viscosity:

e The viscosity of the retentate samples is measured using a rheometer (e.g., a stress-strain-
controlled rheometer).[9]

o A specific measuring system, such as a concentric cylinder, is used.[9]

o Measurements are conducted at a controlled temperature (e.g., 20°C) over a range of shear
rates (e.g., 0.1 to 100 s72).[9]
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. Particle Size and {-potential Analysis:

Particle size distribution and {-potential of the casein micelles in the retentate are determined
using dynamic light scattering (DLS) and electrophoretic light scattering techniques,

respectively, with an instrument like a Zetasizer.

Samples are appropriately diluted with a suitable buffer or ultra-pure water to avoid multiple

scattering effects.

Measurements are typically performed at a controlled temperature (e.g., 25°C).
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Caption: Experimental workflow for validating the effect of disodium phosphate.
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V. Conclusion

Disodium phosphate is a highly effective stabilizing agent for milk retentates, significantly
enhancing their heat stability. Its primary mechanism involves the sequestration of calcium ions
and an increase in pH, leading to the controlled dissociation of casein micelles and increased
electrostatic repulsion. While other salts like trisodium citrate also offer stabilizing properties,
the choice of agent and its concentration must be carefully optimized depending on the specific
application and desired final product characteristics. The experimental protocols outlined
provide a framework for systematic evaluation and comparison of different stabilizing
treatments for milk protein concentrates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Effect of disodium phosphate and homogenization on physico-chemical and rheological
properties of buffalo skim milk based ultrafiltered retentate - PMC [pmc.ncbi.nlm.nih.gov]

» 2. [PDF] Effect of disodium phosphate and homogenization on physico-chemical and
rheological properties of buffalo skim milk based ultrafiltered retentate | Semantic Scholar
[semanticscholar.org]

» 3. Effect of concentration, homogenization and stabilizing salts on heat stability and
rheological properties of cow skim milk ultrafiltered retentate - PMC [pmc.ncbi.nlm.nih.gov]

¢ 4.researchgate.net [researchgate.net]
¢ 5. researchgate.net [researchgate.net]

e 6. Areview of the biology of calcium phosphate sequestration with special reference to milk -
PMC [pmc.ncbi.nlm.nih.gov]

o 7.researchgate.net [researchgate.net]
o 8. researchgate.net [researchgate.net]
e 9. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [A Comparative Guide to the Effects of Disodium
Phosphate on Milk Retentate Properties]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b8443419?utm_src=pdf-body
https://www.benchchem.com/product/b8443419?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6525684/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6525684/
https://www.semanticscholar.org/paper/Effect-of-disodium-phosphate-and-homogenization-on-Uttamrao-Meena/4f6d854259a1a5167da3b31550ad5a327f5b7604
https://www.semanticscholar.org/paper/Effect-of-disodium-phosphate-and-homogenization-on-Uttamrao-Meena/4f6d854259a1a5167da3b31550ad5a327f5b7604
https://www.semanticscholar.org/paper/Effect-of-disodium-phosphate-and-homogenization-on-Uttamrao-Meena/4f6d854259a1a5167da3b31550ad5a327f5b7604
https://pmc.ncbi.nlm.nih.gov/articles/PMC5156639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5156639/
https://www.researchgate.net/publication/332128894_Effect_of_disodium_phosphate_and_homogenization_on_physico-chemical_and_rheological_properties_of_buffalo_skim_milk_based_ultrafiltered_retentate
https://www.researchgate.net/publication/223913098_The_effect_of_preheat_treatment_and_other_process_parameters_on_the_coffee_stability_of_instant_whole_milk_powder
https://pmc.ncbi.nlm.nih.gov/articles/PMC4302223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4302223/
https://www.researchgate.net/publication/315711461_Physico-chemical_functional_and_rheological_properties_of_milk_protein_concentrate_60_as_affected_by_disodium_phosphate_addition_diafiltration_and_homogenization
https://www.researchgate.net/publication/382316623_Heat_Stability_Assessment_of_Milk_A_Review_of_Traditional_and_Innovative_Methods
https://www.mdpi.com/2304-8158/14/24/4224
https://www.benchchem.com/product/b8443419#validating-the-effect-of-disodium-phosphate-on-the-properties-of-milk-retentates
https://www.benchchem.com/product/b8443419#validating-the-effect-of-disodium-phosphate-on-the-properties-of-milk-retentates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8443419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b8443419#validating-the-effect-of-disodium-
phosphate-on-the-properties-of-milk-retentates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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